(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 851803-03-7
VCID: VC4240138
InChI: InChI=1S/C21H21ClFN3O3S2/c22-18-4-3-5-19(23)17(18)14-30-21-24-10-13-26(21)20(27)15-6-8-16(9-7-15)31(28,29)25-11-1-2-12-25/h3-9H,1-2,10-14H2
SMILES: C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=C(C=CC=C4Cl)F
Molecular Formula: C21H21ClFN3O3S2
Molecular Weight: 481.99

(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

CAS No.: 851803-03-7

Cat. No.: VC4240138

Molecular Formula: C21H21ClFN3O3S2

Molecular Weight: 481.99

* For research use only. Not for human or veterinary use.

(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone - 851803-03-7

Specification

CAS No. 851803-03-7
Molecular Formula C21H21ClFN3O3S2
Molecular Weight 481.99
IUPAC Name [2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Standard InChI InChI=1S/C21H21ClFN3O3S2/c22-18-4-3-5-19(23)17(18)14-30-21-24-10-13-26(21)20(27)15-6-8-16(9-7-15)31(28,29)25-11-1-2-12-25/h3-9H,1-2,10-14H2
Standard InChI Key IKYICHHPMNWNDL-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=C(C=CC=C4Cl)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone, reflects its hybrid structure. Key components include:

  • 2-Chloro-6-fluorobenzylthio group: A disubstituted aromatic ring with chlorine and fluorine at positions 2 and 6, respectively, connected via a thioether (-S-) linkage to the imidazole ring .

  • 4,5-Dihydro-1H-imidazol-1-yl: A partially saturated imidazole ring, which may influence conformational flexibility and electronic properties .

  • 4-(Pyrrolidin-1-ylsulfonyl)phenyl: A phenyl ring substituted with a pyrrolidine sulfonyl group, introducing both sulfonamide functionality and a nitrogen-containing heterocycle .

Molecular Formula: C₃₁H₂₈ClFN₄O₃S₂
Molecular Weight: 647.15 g/mol (calculated based on analogous structures ).

Structural Analogues and Comparative Analysis

Comparisons with structurally related compounds highlight critical trends:

  • The thioether-linked benzyl group in (C₁₇H₁₄ClFN₂OS, MW 348.82) demonstrates enhanced lipophilicity compared to oxygen-linked analogs, potentially improving membrane permeability.

  • Pyrrolidine sulfonyl groups, as seen in (C₂₃H₃₄N₂O₃S, MW 418.6), contribute to hydrogen bonding and electrostatic interactions with biological targets, such as enzymes or receptors .

Synthesis and Reaction Pathways

Key Synthetic Strategies

While no direct synthesis of the target compound is documented, convergent approaches using fragments from analogous molecules suggest feasible routes:

Thioether Formation

The 2-chloro-6-fluorobenzylthio group may be introduced via nucleophilic substitution between 2-chloro-6-fluorobenzyl chloride and a thiol-containing intermediate, such as 4,5-dihydro-1H-imidazole-2-thiol . Reaction conditions typically involve polar aprotic solvents (e.g., DMF) and bases like triethylamine to deprotonate the thiol .

Sulfonylation of Phenyl Rings

The 4-(pyrrolidin-1-ylsulfonyl)phenyl moiety can be synthesized through chlorosulfonation of a phenyl precursor followed by reaction with pyrrolidine. For example, details the synthesis of a similar sulfonamide using chlorosulphonic acid and subsequent amine coupling .

Methanone Assembly

Final assembly likely employs a coupling reaction between the thioether-imidazole fragment and the sulfonylated phenyl ketone. Mitsunobu or Ullmann-type couplings are plausible, given their efficacy in forming C–N and C–O bonds in heterocyclic systems .

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography with acetone/hexane gradients) and recrystallization from ethanol/water mixtures are standard for isolating similar compounds, with yields ranging from 28% to 53% depending on the step .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR peaks (based on ):

  • Aromatic protons: δ 7.2–7.8 ppm (multiplet, 8H, Ar–H).

  • Pyrrolidine protons: δ 3.1–3.4 ppm (multiplet, 4H, N–CH₂) and δ 1.8–2.1 ppm (multiplet, 4H, CH₂).

  • Imidazole protons: δ 4.2–4.5 ppm (t, 2H, N–CH₂) and δ 3.6–3.9 ppm (t, 2H, CH₂–S).

  • Fluorine and chlorine effects: Deshielding of adjacent protons due to electronegative substituents.

¹³C NMR would reveal carbonyl carbons at δ 165–170 ppm (C=O) and sulfonyl carbons at δ 110–115 ppm (SO₂) .

Mass Spectrometry (MS)

High-resolution MS (HRMS) would likely show a molecular ion peak at m/z 647.15 ([M+H]⁺), with fragmentation patterns corresponding to loss of the pyrrolidine sulfonyl group (-199 Da) and cleavage of the thioether bond .

Infrared (IR) Spectroscopy

Key absorptions include:

  • C=O stretch: ~1650–1680 cm⁻¹.

  • S=O stretch: ~1150–1200 cm⁻¹ (sulfonyl group) .

  • C–F/C–Cl stretches: ~750–800 cm⁻¹ and ~550–600 cm⁻¹, respectively.

Applications and Future Directions

Drug Development

The compound’s multifunctional architecture positions it as a candidate for:

  • Dual-action therapeutics: Combining antimicrobial and anticancer properties.

  • Central nervous system (CNS) agents: The pyrrolidine moiety may facilitate blood-brain barrier penetration .

Material Science

Imidazole-sulfonamide hybrids could serve as ligands in catalysis or sensors, leveraging their electronic diversity .

Synthetic Challenges and Optimization

Future work should address:

  • Solubility enhancement: Introducing hydrophilic groups (e.g., hydroxyls) without compromising activity.

  • Stereoselective synthesis: Chiral centers in the dihydroimidazole ring may require asymmetric catalysis .

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